molecular formula C28H27N5O6S B11666844 4-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate

4-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate

Cat. No.: B11666844
M. Wt: 561.6 g/mol
InChI Key: GDJKRWUBDUCAHJ-MUFRIFMGSA-N
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Description

4-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, methoxyphenyl groups, and a sulfanylacetyl hydrazono moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the triazole intermediate.

    Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.

    Hydrazono Formation: The hydrazono group is formed by reacting the acetylated intermediate with hydrazine.

    Final Coupling: The final product is obtained by coupling the hydrazono intermediate with 2-methoxyphenyl acetate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazono group, converting it to a hydrazine derivative.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to interact with specific biological targets, potentially leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[({[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate
  • 4-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid
  • 2,6-Dimethoxy-4-{(E)-[({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate

Uniqueness

The uniqueness of 4-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxyphenyl and triazole moieties allows for diverse interactions with biological targets, making it a compound of interest in various research fields.

Properties

Molecular Formula

C28H27N5O6S

Molecular Weight

561.6 g/mol

IUPAC Name

[4-[(E)-[[2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C28H27N5O6S/c1-18(34)39-23-12-10-19(14-24(23)37-3)16-29-30-26(35)17-40-28-32-31-27(33(28)21-8-6-5-7-9-21)20-11-13-22(36-2)25(15-20)38-4/h5-16H,17H2,1-4H3,(H,30,35)/b29-16+

InChI Key

GDJKRWUBDUCAHJ-MUFRIFMGSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

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